![molecular formula C10H14N2O2 B2935492 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine CAS No. 2175978-36-4](/img/structure/B2935492.png)
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine” includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an oxolane (tetrahydrofuran) ring, which is a five-membered ring with one oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 194.234. Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature .Applications De Recherche Scientifique
Chemical Synthesis and Structural Characterization
Recent studies have highlighted the diverse applications of pyridazine derivatives in scientific research, focusing on their synthesis, structural characterization, and potential utility in various fields such as material science and medicinal chemistry. A notable advancement in this domain is the synthesis and characterization of triazole pyridazine derivatives, which have demonstrated significant biological properties including anti-tumor and anti-inflammatory activities. These compounds, synthesized via NMR, IR, and mass spectral studies, have been further elucidated through single crystal X-ray diffraction techniques, showcasing their potential in drug development and material science (Sallam et al., 2021).
Agrochemical Applications
Pyridazine derivatives have also found substantial applications in the agrochemical industry, being utilized as herbicides, insecticides, and plant growth regulators. For instance, the synthesis and herbicidal activities of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been explored, revealing compounds with excellent herbicidal activities even at low dosages. This research underscores the versatility of pyridazine derivatives in enhancing agricultural productivity (Xu et al., 2012).
Applications in Material Science
In the realm of material science, pyridazine derivatives have contributed to the development of electrochromic materials. The synthesis of donor-acceptor polymeric electrochromic materials employing thiophene derivatives alongside pyridazine units has led to the creation of polymers with significant electrochromic properties. These materials showcase promising applications in NIR electrochromic devices, highlighting the potential of pyridazine derivatives in advancing technology and innovation in material science (Zhao et al., 2014).
Pharmacological Research
Furthermore, pyridazine derivatives have been investigated for their pharmacological potential. A study on a novel ligustrazine derivative has shown neuroprotective effects against ischemic brain injuries, suggesting the therapeutic potential of pyridazine derivatives in treating neurodegenerative disorders (Li et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins are crucial for the life cycle of the virus, playing a significant role in viral replication and assembly .
Mode of Action
It is known to interact with the genome polyproteins of hrv-14 and hrv-1a . This interaction could potentially disrupt the normal function of these polyproteins, thereby inhibiting the viral life cycle .
Biochemical Pathways
Given its targets, it is likely that it impacts the pathways related to viral replication and assembly .
Result of Action
Given its targets, it is likely that it inhibits the replication and assembly of certain viruses .
Propriétés
IUPAC Name |
3-methyl-6-(oxolan-2-ylmethoxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-10(12-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNLWJDAPIWQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B2935409.png)
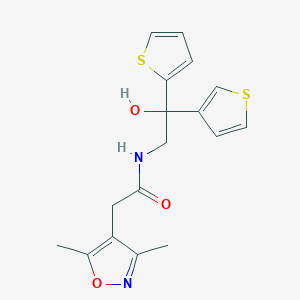
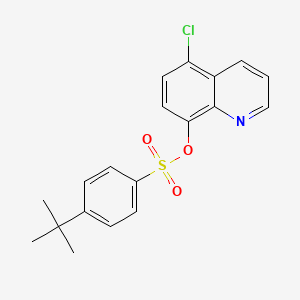
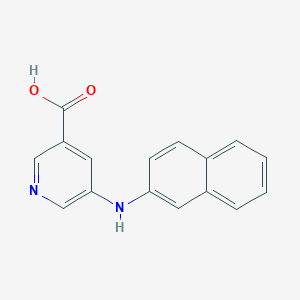

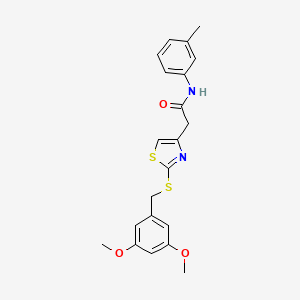


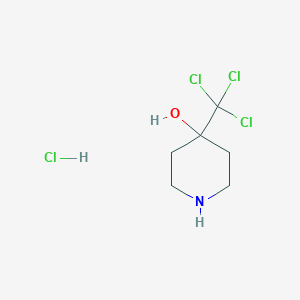
![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2935428.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)